Isoficine

Description

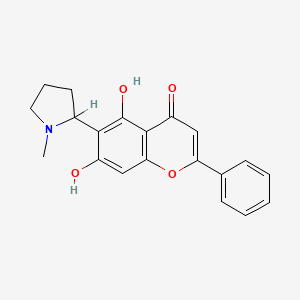

Structure

3D Structure

Properties

CAS No. |

2255-62-1 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

5,7-dihydroxy-6-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)11-17-19(20(18)24)15(23)10-16(25-17)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22,24H,5,8-9H2,1H3 |

InChI Key |

OTHGANFGYSWHJH-UHFFFAOYSA-N |

SMILES |

CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |

Canonical SMILES |

CN1CCCC1C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution within Plant Kingdom

Isoficine was first identified and isolated from the wild fig plant, Ficus pantoniana King, which belongs to the Moraceae family nih.govmdpi.comresearchgate.netthieme-connect.deresearchgate.netchempedia.infoabu.edu.ng. Alongside its structural isomer, ficine (B1238727), this compound was among the initial flavoalkaloids discovered in 1965 nih.govmdpi.comresearchgate.netthieme-connect.deresearchgate.netchempedia.infoabu.edu.ng. While the search results confirm Ficus pantoniana as a primary source of this compound, flavoalkaloids in general have been found in various other plant species across different families nih.govmdpi.comchempedia.infonih.gov. However, the distribution of flavoalkaloids, including this compound, can be scattered, often found in only one genus within a family chempedia.info.

Comprehensive Isolation and Purification Techniques for Flavoalkaloids

The isolation and purification of natural products, including flavoalkaloids like this compound, typically involve a sequence of extraction and chromatographic separation steps rroij.comvbspu.ac.inscielo.brajol.infomdpi.comnih.gov. The goal is to effectively separate the target compound from the complex mixture of other metabolites present in the plant material rroij.comvbspu.ac.in.

Chromatography is a cornerstone technique in the purification of natural products, enabling the separation of compounds based on their differential interactions with a stationary phase and a mobile phase rroij.comvbspu.ac.inauctoresonline.org.

HPLC is a widely used and powerful chromatographic technique for the separation and analysis of natural products, including flavoalkaloids researchgate.netrroij.comvbspu.ac.inscielo.brmdpi.comnih.govmdpi.comsielc.comsci-hub.se. It offers high resolution and can be used in both analytical and preparative scales sielc.com. Reverse-phase HPLC is commonly employed for the separation of flavonoids and flavoalkaloids scielo.brsielc.com. HPLC systems can be coupled with various detectors, such as UV-visible diode array detectors (DAD) and mass spectrometers (MS), for detection and identification mdpi.comsci-hub.se.

Column chromatography is a fundamental technique used to fractionate crude plant extracts before or in conjunction with more advanced methods like HPLC researchgate.netvbspu.ac.inmdpi.comauctoresonline.orgscispace.com. Various stationary phases, such as silica (B1680970) gel and macroporous resins, are utilized depending on the properties of the compounds being separated researchgate.netvbspu.ac.inajol.infomdpi.comauctoresonline.orgscispace.com. Thin Layer Chromatography (TLC) is often used as a qualitative tool to monitor the progress of separation in column chromatography and to check the purity of fractions researchgate.netvbspu.ac.inauctoresonline.org.

This compound possesses a chiral center nih.govmdpi.comuni.lujst.go.jp, and the existence of (+)-isoficine has been noted researchgate.net. The separation of enantiomers, which are stereoisomers that are non-superimposable mirror images, requires the use of chiral stationary phases (CSPs) in chromatography researchgate.netnih.govdntb.gov.uaphenomenex.commdpi.com. Polysaccharide-based CSPs are frequently used for the chiral separation of various compounds, including some flavonoids and flavanones researchgate.netnih.govphenomenex.com. While specific details on the chiral separation of this compound were not found in the provided snippets, the principles of chiral chromatography using CSPs would be applicable if the separation of its enantiomers is required.

Beyond conventional methods like maceration and percolation, modern extraction techniques have been developed to improve the efficiency and sustainability of natural product isolation rroij.comvbspu.ac.inencyclopedia.pubacs.orgdergipark.org.tr. These include techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) rroij.comvbspu.ac.inencyclopedia.pubacs.orgdergipark.org.tr. These methods often offer advantages such as reduced extraction time, lower solvent consumption, and increased yields of bioactive compounds compared to traditional approaches rroij.comvbspu.ac.inencyclopedia.pubacs.orgdergipark.org.tr. Pressurized liquid extraction (PLE) is another modern method that uses elevated temperature and pressure to enhance extraction vbspu.ac.in.

Here is a summary of some chromatographic techniques used in natural product isolation, which are relevant to flavoalkaloids:

| Technique | Stationary Phase Examples | Mobile Phase Examples | Application |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase (e.g., C18), Normal-phase, Chiral phases | Acetonitrile/Water, Methanol/Water, Hexane/Ethanol | Separation, purification, and analysis |

| Column Chromatography | Silica gel, Alumina, Macroporous resins | Organic solvents (e.g., hexane, ethyl acetate (B1210297), methanol) | Fractionation and purification of crude extracts |

| Thin Layer Chromatography (TLC) | Silica gel, Alumina | Organic solvent mixtures | Qualitative analysis, monitoring separation |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid stationary phase | Biphasic solvent systems | Preparative separation |

Modern Extraction Methods

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample matrix, increasing the kinetics of the extraction process. This method can lead to reduced extraction times and solvent consumption compared to conventional methods. MAE has been applied to the extraction of various natural products, including phenolic compounds and other secondary metabolites from plant materials. The efficiency of MAE is influenced by factors such as solvent type, temperature, microwave power, and extraction time. While MAE holds potential for the efficient extraction of flavonoid alkaloids like this compound from plant sources, specific optimized parameters for this compound using this method would typically be determined through experimental investigation.

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high temperatures and pressures, disrupting plant cell walls and enhancing the release of intracellular compounds into the solvent. UAE is recognized for its simplicity, speed, and efficiency in extracting a wide range of natural products, including phenolic compounds and alkaloids. Similar to MAE, the effectiveness of UAE is dependent on parameters such as ultrasonic frequency and power, extraction time, temperature, and solvent composition. UAE represents a valuable tool in the isolation of natural products and could be applicable to the extraction of this compound, although specific studies detailing its use for this particular compound were not found in the provided information.

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) utilizes a substance, typically carbon dioxide, above its critical temperature and pressure as the extraction solvent. In this supercritical state, the fluid possesses properties of both a liquid and a gas, allowing it to penetrate the sample matrix effectively and dissolve target compounds. SFE is considered an environmentally friendly technique due to the use of non-toxic and easily removable solvents like CO2. It is particularly useful for extracting lipophilic and moderately polar compounds. The selectivity of SFE can be adjusted by modifying the pressure, temperature, and the addition of modifiers (co-solvents). SFE has been applied in the extraction of various natural products from raw materials for different industries. While SFE is a powerful technique for natural product isolation and could potentially be applied to this compound depending on its solubility properties in supercritical fluids, specific reports on its use for this compound were not available in the search results.

De-replication Procedures in Natural Product Isolation Research

De-replication is a crucial process in natural product discovery that aims to rapidly identify known compounds present in crude extracts or fractions, thereby avoiding their re-isolation and focusing efforts on novel structures. This process significantly accelerates the drug discovery pipeline by eliminating the time-consuming steps of isolating and fully characterizing previously identified metabolites.

De-replication typically involves the use of hyphenated analytical techniques, such as Liquid Chromatography coupled with Ultraviolet detection (LC-UV), Mass Spectrometry (LC-MS or LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The data obtained from these techniques, including chromatographic retention times, UV-Vis profiles, molecular weight, and fragmentation patterns, are compared against databases of known natural products. Databases such as PubChem, ChemSpider, and the Dictionary of Natural Products are invaluable resources for de-replication. By matching the analytical data of a compound from an extract to entries in these databases, researchers can quickly determine if the compound is already known.

In the context of isolating this compound, de-replication procedures would play a vital role. After initial extraction and fractionation of Ficus pantoniana extracts, analytical techniques like LC-MS could be employed to analyze the components in different fractions. By comparing the obtained mass spectral data and other analytical information with databases containing the profile of this compound (PubChem CID 442861), researchers could rapidly identify the fractions containing this compound. This allows for targeted isolation of this compound and helps to prioritize fractions that may contain novel compounds. De-replication is an essential strategy for improving the efficiency of natural product screening programs and focusing resources on the search for new bioactive molecules.

Chemical Synthesis and Synthetic Route Development

Total Synthesis of Isoficine and Related Flavoalkaloid Skeletons

The total synthesis of this compound and other flavoalkaloid skeletons involves the construction of the characteristic flavonoid framework and the introduction of the nitrogenous substituent, typically a pyrrolidine (B122466) or piperidine (B6355638) ring, at specific positions on the flavonoid A-ring. mdpi.comresearchgate.netresearchgate.net

Early synthetic efforts towards flavoalkaloids, including this compound, faced several methodological challenges. Constructing the complex ring systems and achieving precise control over stereogenic centers were significant hurdles. bme.huconsensus.app The selective functionalization of the flavonoid A-ring at either the C6 or C8 position, given their similar electronic properties, was also a key challenge.

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound and related flavoalkaloids to obtain the desired isomer and control the configuration of newly formed chiral centers. fu-berlin.deiupac.orgyoutube.com

Strategies for achieving C6-selective functionalization of flavonoid A-rings have been developed. For instance, methodologies have been reported for the C6-selective synthesis of N-demethylthis compound and this compound. bme.hu In other systems, C6-selective C-H functionalization of related structures like 2-pyridones has been achieved using transition metal catalysis. nsf.govsemanticscholar.org Selective functionalization at the C6 position in other cyclic systems, such as indoles and sugars, has also been explored using various catalytic systems and protecting group strategies. frontiersin.orgmdpi.com

C8-selective functionalization is an alternative regiochemical outcome in flavoalkaloid synthesis. A feasible methodology for the C8-selective synthesis of flavoalkaloid isomers has been developed, often achieved by modifying reaction conditions, such as the addition of a base like NaOH. bme.hu Studies on other aromatic systems, like naphthols and 8-hydroxyquinolines, have also demonstrated strategies for achieving C8 selectivity in functionalization reactions. researchgate.netnih.gov In some Mannich reactions involving flavones, the reaction preferentially occurs at the C8 position due to the electronic effects of hydroxyl groups on ring A. nrfhh.com

Various organic reaction methodologies are employed in the synthesis of this compound and related structures. These include reactions for constructing the flavonoid core and those for introducing the nitrogenous moiety.

Key Organic Reaction Methodologies Employed

Knoevenagel Reaction

The Knoevenagel condensation is a valuable tool in organic synthesis for forming carbon-carbon double bonds, often producing α,β-unsaturated carbonyl compounds wikipedia.orgorientjchem.org. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group (aldehyde or ketone), followed by dehydration wikipedia.org. The active hydrogen compound typically contains electron-withdrawing groups that facilitate the deprotonation to form an enolate under basic conditions wikipedia.orgorientjchem.org. Weakly basic amines, such as piperidine, are commonly used as catalysts in Knoevenagel reactions wikipedia.orgorientjchem.orgmdpi.com. In the context of complex molecule synthesis, including natural products, the Knoevenagel reaction can serve as a crucial step, often early in a synthetic route, to build part of the carbon skeleton or introduce unsaturation necessary for subsequent transformations sci-hub.se. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine (B92270) as a solvent and involves decarboxylation when one of the electron-withdrawing groups is a carboxylic acid wikipedia.orgorganic-chemistry.org. While a direct application of the Knoevenagel reaction specifically in the synthesis of this compound was not explicitly detailed in the search results, its general utility in constructing α,β-unsaturated systems suggests its potential applicability in assembling fragments of the this compound structure.

Application of Iminium Chemistry

Iminium cations, characterized by a positively charged nitrogen double-bonded to a carbon ([R1R2C=NR3R4]+), are important intermediates in various organic transformations wikipedia.org. They are typically formed by the condensation of secondary amines with aldehydes or ketones under acidic conditions wikipedia.orgmasterorganicchemistry.com. This formation is a rapid and reversible reaction and is a key step in iminium catalysis wikipedia.org. Iminium ions are electrophilic and can react with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds wikipedia.org. They are intermediates in reactions such as reductive amination and can be involved in carbon-carbon bond-forming reactions like the Mannich reaction or in some mechanisms of the Knoevenagel condensation when catalyzed by amines sci-hub.sewikipedia.org. The application of iminium chemistry allows for the controlled formation of carbon-nitrogen double bonds and subsequent reactions, which can be crucial in constructing nitrogen-containing ring systems like the pyrrolidine moiety present in this compound wikipedia.orgresearchgate.net.

Semisynthesis and Chemical Modification of Naturally Derived Precursors

Semisynthesis, also known as partial synthesis, involves the chemical modification of a naturally occurring compound to produce a desired target molecule rroij.comroutledge.com. This approach is particularly valuable when the target natural product is difficult or costly to obtain directly from its natural source in sufficient quantities, or when the goal is to create structural analogues for research or development rroij.comroutledge.comnih.gov. In the context of this compound, which is a naturally occurring flavoalkaloid, semisynthesis could involve isolating a related precursor or analogue from a natural source and then performing chemical transformations to convert it into this compound or its derivatives researchgate.netresearchgate.netrroij.com. This can bypass the need for a lengthy total synthesis starting from basic chemicals nih.gov. Semisynthesis allows for the introduction of structural diversity that may not be present in the natural mixture, facilitating structure-activity relationship studies rroij.com. The process typically involves extracting and purifying the natural precursor, followed by targeted chemical reactions to achieve the desired structural modifications rroij.com.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes rsc.orgacs.orgsynthiaonline.com. Applying these principles to the synthesis of this compound involves designing synthetic routes that are more sustainable and environmentally benign. Key aspects of green chemistry relevant to synthesis include waste prevention, atom economy (maximizing the incorporation of reactants into the final product), the use of less hazardous chemicals and solvents, designing safer chemicals, using catalysts (which are superior to stoichiometric reagents), and designing for energy efficiency acs.org.

In the context of this compound synthesis, implementing green chemistry principles could involve:

Exploring alternative, less toxic solvents for reactions.

Developing catalytic methods to reduce the need for stoichiometric reagents.

Designing routes with higher atom economy to minimize waste byproducts.

Utilizing renewable starting materials or precursors where feasible.

Considering energy efficient reaction conditions, potentially including flow chemistry which can offer better heat transfer and control pharmafeatures.comd-nb.info.

Investigating biocatalytic approaches, which can offer high selectivity and operate under milder conditions pharmafeatures.comacs.org.

While specific examples of green chemistry applications solely focused on this compound synthesis were not extensively detailed in the search results, the general principles are applicable to the development and optimization of any synthetic route for natural products like this compound rroij.comrsc.orgsynthiaonline.com. Research in green chemistry continues to explore new methodologies and catalysts that can be integrated into complex synthetic sequences to improve their sustainability rsc.orgacs.orgsynthiaonline.com.

Biosynthesis and Enzymatic Pathways

Proposed Biosynthetic Pathways of Isoficine

The proposed biosynthetic pathway for this compound involves the assembly of the flavonoid core and the incorporation of the nitrogenous pyrrolidine (B122466) moiety. researchgate.net This process is thought to be analogous to the one-step synthesis of ficine (B1238727) and this compound from chrysin (B1683763) and N-methyl-Δ1-pyrrolinium acetate (B1210297) observed in laboratory settings, suggesting a similar reaction may occur in plants. researchgate.netresearchgate.net

Precursor Incorporation and Metabolic Origins (e.g., Shikimic Acid Pathway, Polyketide Pathway)

The flavonoid backbone of this compound is likely synthesized through established pathways for flavonoid biosynthesis in plants. Flavonoids are derived from the phenylpropanoid pathway, which originates from L-phenylalanine, a product of the shikimic acid pathway. frontiersin.orgnih.gov The shikimic acid pathway is a crucial route for the biosynthesis of aromatic compounds in plants and microorganisms, providing the C6-C3 units (phenylpropane derivatives) that form the basis of the flavonoid A and B rings. nih.govmdpi.com

The assembly of the flavonoid core also involves the polyketide pathway, specifically through the action of chalcone (B49325) synthase (CHS), a type III polyketide synthase. researchgate.netresearchgate.netwikipedia.org CHS catalyzes the condensation of p-coumaroyl-CoA (derived from the shikimic acid pathway) with malonyl-CoA (derived from the polyketide pathway) to form chalcones, which are then precursors to flavanones and subsequently isoflavones. researchgate.netnih.govnih.gov While isoflavones typically have a 3-phenylchromen-4-one backbone, the flavonoid core of this compound is a flavone (B191248) (2-phenylchromen-4-one) with a pyrrolidine attachment. researchgate.netgenome.jp

Integration of Nitrogenous Moieties (e.g., Pyrrolidine from L-Ornithine)

The nitrogenous pyrrolidine ring in this compound is believed to originate from amino acids, likely through pathways involved in alkaloid biosynthesis. researchgate.netresearchgate.net Studies on the biosynthesis of other pyrrolidine-containing alkaloids, such as cuscohygrine (B30406) and hyoscyamine (B1674123), have shown that the pyrrolidine ring can be derived from L-ornithine via intermediates like putrescine and N-methylputrescine. scribd.comscribd.com It is plausible that a similar pathway contributes the N-methylpyrrolidine moiety found in this compound. The attachment of this nitrogenous unit to the flavonoid scaffold is a key step in the formation of the flavoalkaloid structure. researchgate.net

Aryl Migration Mechanisms

Aryl migration is a crucial step in the biosynthesis of isoflavones, which involves the rearrangement of the B-ring from the C-2 to the C-3 position of the flavonoid C-ring. frontiersin.orgnih.govresearchgate.netnih.gov This reaction is catalyzed by isoflavone (B191592) synthase (IFS). frontiersin.orgnih.govresearchgate.netnih.gov While this compound is a flavone alkaloid, not an isoflavone, the biosynthetic pathway may involve intermediates that undergo similar rearrangement steps or utilize related enzymatic machinery. However, the specific aryl migration mechanisms directly involved in the formation of the this compound scaffold, particularly concerning the attachment of the pyrrolidine ring and the final flavone structure, require further detailed investigation. Research into aryl migration in various chemical contexts, including radical and catalytic processes, highlights the complexity and diverse mechanisms by which these rearrangements can occur. chemrxiv.orgnih.govchemistryviews.orgrsc.org

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is mediated by a suite of enzymes that catalyze the various steps from primary metabolism precursors to the final flavoalkaloid structure. uni.lu

Identification and Characterization of Biosynthetic Enzymes (e.g., Isoflavone Synthase, Chalcone Reductase, Cytochrome P450 Enzymes)

Key enzymes in the broader flavonoid and isoflavonoid (B1168493) pathways are likely involved in providing the flavonoid core for this compound. Chalcone synthase (CHS) and chalcone reductase (CHR) are early enzymes in this pathway, leading to the formation of chalcones and their derivatives. researchgate.netnih.govnih.govnih.govpsu.edu Isoflavone synthase (IFS), a cytochrome P450 enzyme, is critical for the aryl migration step in isoflavone biosynthesis, converting flavanones to isoflavones. uni.lufrontiersin.orgnih.govresearchgate.netnih.gov Given that this compound is a flavoalkaloid with a flavone core, enzymes involved in flavone synthesis, which typically occurs through a different pathway than isoflavones after the chalcone step, would also be relevant.

Cytochrome P450 enzymes, in general, play diverse roles in the biosynthesis of secondary metabolites, including hydroxylation and rearrangement reactions. nih.govu-tokyo.ac.jp Their involvement in the later stages of this compound biosynthesis, such as the functionalization of the flavonoid core or the attachment of the pyrrolidine moiety, is probable but requires specific identification and characterization.

Genetic Regulation and Transcriptomic Studies of Pathway Genes

The biosynthesis of secondary metabolites, including flavoalkaloids, is under complex genetic regulation. Transcriptomic studies can help identify genes involved in the biosynthetic pathways by analyzing gene expression profiles in plant tissues that produce these compounds. mdpi.comnih.govfortuneonline.orgnih.gov While specific transcriptomic studies on this compound biosynthesis are limited in the provided search results, research on the genetic regulation of isoflavone biosynthesis in plants like soybean and Trifolium pratense has identified key enzymes and potential transcriptional regulators (e.g., MYB, WRKY, NAC transcription factors) involved in controlling the expression of pathway genes. nih.govmdpi.comfortuneonline.orgmdpi.com Similar approaches could be applied to understand the genetic basis of this compound production, potentially revealing the coordinated expression of genes encoding enzymes from both the flavonoid and alkaloid biosynthetic routes.

Metabolic Engineering and Biotechnological Production Strategies

Metabolic engineering and biotechnological approaches offer promising avenues for the sustainable production of valuable plant natural products, including alkaloids, which often have complex structures that make chemical synthesis difficult or economically unfeasible. phcogrev.comrsc.org These strategies aim to enhance the yield of desired compounds by manipulating biosynthetic pathways in host organisms or plant cell cultures. frontiersin.orgnih.govphcogrev.com

Enhancement of Alkaloid Content in Plant Cell Cultures

Plant cell cultures represent an alternative biotechnological approach for producing secondary metabolites, including alkaloids. phcogrev.comuni-muenchen.de Under optimal conditions, plant cells in suspension cultures can grow similarly to microorganisms and retain the genetic information to produce the range of natural products found in the differentiated plant. uni-muenchen.de This approach offers advantages such as independence from geographical and climatic conditions, plant diseases, and animal destruction, potentially stabilizing the price of plant-derived drugs. uni-muenchen.de

Research has focused on enhancing the production of various alkaloids in plant cell cultures through different strategies. For instance, studies on Adhatoda zeylanica callus and suspension cultures have investigated methods to increase the yield of vasicine (B45323), a pyrroloquinazoline alkaloid. ikprress.org The synthesis of vasicine was found to be higher in leaf-derived callus grown on specific Murashige and Skoog (MS) medium supplemented with auxins (NAA) and cytokinins (6-BA), along with ornithine. ikprress.org Elicitation, using biotic and abiotic factors, has also been explored to enhance alkaloid content in plant cell cultures. ikprress.orgmdpi.com For example, treatment of A. zeylanica suspension cultures with Aspergillus niger or chitosan (B1678972) resulted in increased vasicine yields. ikprress.org Similarly, elicitation with methyl jasmonate (MeJa) has been shown to enhance the yield of tropane (B1204802) alkaloids like scopolamine (B1681570) and hyoscyamine in Hyoscyamus niger hairy roots and stilbenes in Vitis vinifera cell cultures. mdpi.com Salicylic acid (SA) has also been applied as an elicitor to induce the production of certain classes of secondary metabolites, including diterpene alkaloids in Taxus chinensis cell suspension cultures. mdpi.com

While the provided search results discuss the enhancement of alkaloid content in plant cell cultures using various techniques and provide examples for compounds like vasicine, scopolamine, hyoscyamine, and paclitaxel, specific detailed research findings or data tables directly pertaining to the enhancement of this compound content in plant cell cultures were not found within the provided snippets. However, the general principles and methods described for enhancing alkaloid production in plant cell cultures, such as media optimization, precursor feeding (though not explicitly detailed for this compound here, it is a known strategy phcogrev.com), and elicitation, are relevant biotechnological strategies that could potentially be applied to this compound-producing cultures if they were established.

Here is an example of how data from the search results regarding vasicine enhancement could be presented in a table:

| Elicitor/Supplement | Concentration | Incubation Time | Vasicine Yield (mg/g DW) | Source Plant/Culture Type |

| Ornithine | 0.5 ml/l (4.7 mg/gDW) | Not specified | 4.7 | A. zeylanica leaf callus |

| Aspergillus niger | 1.5 ml/l | 48 hours | 4.72 | A. zeylanica suspension |

| Chitosan | 150 mg/l | 48 hours | 5.54 | A. zeylanica suspension |

(Note: This table is generated based on data provided for vasicine as an example of how such data could be presented if available for this compound.) ikprress.org

Structure Activity Relationship Sar and Derivative Studies

Rational Design and Synthesis of Isoficine Analogues and Derivatives

The rational design of this compound analogues involves the strategic modification of its molecular structure to probe and improve its biological properties. This process is a synergistic interplay between synthetic chemistry and computational modeling.

This compound, chemically known as 5,7-dihydroxy-6-(1-methyl-2-pyrrolidinyl)-2-phenyl-4H-1-benzopyran-4-one, possesses several key features that can be systematically modified. nih.govjst.go.jp These include the flavonoid A, B, and C rings, as well as the N-methylpyrrolidinyl substituent.

The synthesis of this compound and its isomer, Ficine (B1238727), has been achieved in a one-step process, providing a foundation for creating derivatives. scispace.com The general approach to exploring structural modifications for flavonoid-type molecules involves:

Modification of the Nitrogenous Heterocycle: Altering the pyrrolidine (B122466) ring, for instance, by changing its size (e.g., to a piperidine (B6355638) ring like in Capitavine), modifying the N-methyl group, or introducing new substituents on the ring itself. nih.gov

Varying the Linkage Position: this compound is defined by the C-6 linkage of the pyrrolidine ring to the flavonoid A-ring. Its natural isomer, Ficine, features the same substituent at the C-8 position. nih.gov Synthesizing analogues with the heterocycle at different positions is a primary strategy for exploring the impact of substituent placement.

Substitution on the Flavonoid Core: The A-ring (with hydroxyl groups at C-5 and C-7) and the B-ring (unsubstituted phenyl group) are prime targets for modification. Strategies include alkylation, esterification, or halogenation at various positions to alter the molecule's lipophilicity, electronic properties, and hydrogen-bonding capacity. nih.gov

These systematic modifications allow researchers to build a comprehensive library of this compound derivatives, which can then be screened for biological activity to identify key structural requirements for desired effects.

Table 1: Structural Comparison of this compound and Related Flavoalkaloids

| Compound | Core Structure | Substituent | Position on A-Ring | Reference |

|---|---|---|---|---|

| This compound | 5,7-dihydroxyflavone | 1-methyl-2-pyrrolidinyl | C-6 | nih.gov |

| Ficine | 5,7-dihydroxyflavone | 1-methyl-2-pyrrolidinyl | C-8 | nih.gov |

| Capitavine | 5,7-dihydroxyflavone | 1-methylpiperidin-2-yl | C-6 | nih.gov |

Before undertaking complex chemical syntheses, computational methods are employed to predict the potential efficacy of designed this compound analogues. Molecular docking is a primary tool in this process, simulating the interaction between a ligand (the this compound derivative) and a biological target, typically a protein or enzyme. mdpi.com

The process involves:

Target Identification: A specific protein receptor or enzyme active site relevant to a desired therapeutic effect is identified and its three-dimensional structure is obtained.

Ligand Library Generation: 3D models of virtual this compound analogues with various structural modifications are created.

Docking Simulation: Software algorithms place the virtual ligands into the binding site of the target protein, exploring various possible conformations and orientations. nih.gov

Scoring and Analysis: The simulations calculate a binding affinity or "docking score," which estimates the strength of the interaction. The binding modes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.govmdpi.com

For a compound like this compound, docking studies could be used to predict how modifications to the pyrrolidine ring or the flavonoid hydroxyl groups might enhance or diminish binding to a specific kinase or receptor. researchgate.net This in silico screening helps prioritize which derivatives are most promising for chemical synthesis and biological testing, thereby saving time and resources. mdpi.com

Elucidation of Key Structural Determinants for Biological Effects

SAR studies aim to identify the specific parts of a molecule, or pharmacophores, that are essential for its biological activity. For this compound, the key determinants are the position and nature of the nitrogenous heterocycle and the substitution pattern on the flavonoid core.

The presence of the 1-methyl-2-pyrrolidinyl group distinguishes this compound as a flavoalkaloid. Its influence is twofold:

Nature of the Heterocycle: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-methyl group influences steric interactions and lipophilicity. The saturated, five-membered ring structure imparts a specific conformational rigidity and three-dimensional shape. Modifying this ring, for example by creating analogues with a piperidine (six-membered) or other heterocyclic systems, is a key strategy to probe the optimal size and nature of the heterocycle for a given biological target.

The flavonoid portion of this compound provides a rigid scaffold and possesses its own important structural features. The hydroxyl groups at positions C-5 and C-7 on the A-ring are particularly significant. In many flavonoids, these groups are crucial for activity, often participating in hydrogen bonding with protein targets or contributing to antioxidant properties through the chelation of metal ions.

SAR studies on other flavonoids have consistently shown that the number and position of hydroxyl groups are critical determinants of biological function. nih.gov For this compound analogues, key modifications would involve:

A-Ring Hydroxyls: Masking the C-5 or C-7 hydroxyl groups through methylation or glycosylation to determine their necessity for activity.

B-Ring Substitutions: Introducing substituents (e.g., hydroxyl, methoxy, or halogen groups) onto the B-ring at various positions (ortho, meta, para). This can modulate the molecule’s electronic properties and ability to interact with specific residues in a target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational and statistical method used to develop a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model can provide deeper insights into the SAR and predict the activity of novel, yet-to-be-synthesized derivatives.

The development of a QSAR model for this compound analogues would follow these steps:

Data Set Compilation: A series of this compound derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values against an enzyme) would be experimentally measured. nih.gov

Descriptor Calculation: For each derivative, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). japsonline.com

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a combination of descriptors with the observed biological activity. nih.gov

Validation and Prediction: The model is rigorously validated using internal and external test sets to ensure its statistical robustness and predictive power. nih.govmdpi.com

An exemplary QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular_Volume)

Here, the model suggests that the biological activity (pIC₅₀) is a function of the compound's hydrophobicity (LogP), its electron-accepting ability (LUMO energy), and its size (Molecular Volume). Such a model provides a quantitative framework for understanding which properties are most important for activity and allows researchers to design new analogues with an optimal balance of these properties for enhanced potency.

Table 2: Example of Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | LUMO/HOMO Energy | Electron accepting/donating ability |

| Hydrophobic | LogP | Lipophilicity / Water solubility |

| Steric / Topological | Molecular Weight / Volume | Size and shape of the molecule |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for hydrogen bond interactions |

Mechanistic Investigations of Biological Activities Academic Focus

Cellular and Molecular Targets of Isoficine and Related Flavoalkaloids

Flavoalkaloids, as a diverse group of natural products, have been investigated for their interactions with various cellular and molecular targets. These targets can include enzymes, receptors, and components of intracellular signaling pathways. While specific detailed information solely on this compound's direct interaction with every potential target is limited in the provided search results, the activities of related flavoalkaloids and the general mechanisms of action of this class of compounds offer insights into potential targets. Flavoalkaloids are known to exhibit a range of biological activities, including cytotoxic and antiviral effects, which suggests interactions with key cellular processes mdpi.comnih.gov.

Enzyme Modulation and Inhibition Studies

Enzyme modulation and inhibition are significant mechanisms by which natural products, including alkaloids and flavonoids, exert their biological effects mdpi.comnih.govresearchgate.net. While direct studies on this compound's inhibition of specific enzymes like kinases, acetylcholinesterase, N-myristoyltransferase, or UGPase are not explicitly detailed in the provided results, related flavoalkaloids and other compound classes with similar structural features have shown such activities.

Studies on other alkaloid classes, such as isoquinoline (B145761) alkaloids, have demonstrated inhibitory activity against enzymes involved in various metabolic pathways jpionline.org. Flavonoids, the core structure of flavoalkaloids, are also known to inhibit key enzymes involved in tumor promotion researchgate.net. For instance, some flavoalkaloid cinnamoyl esters have shown strong acetylcholinesterase inhibitory effects researchgate.net. Enzyme inhibition studies are crucial for understanding the pharmacokinetics of drug candidates and predicting potential drug interactions bioivt.comarizona.edu.

Modulation of Intracellular Signaling Pathways

Modulation of intracellular signaling pathways is a common mechanism by which bioactive compounds influence cellular behavior. Pathways such as PI3K/AKT/mTOR, MAPK/Wnt, and EGFR/ERK are frequently implicated in processes like cell proliferation, survival, and apoptosis researchgate.netresearchgate.netsamipubco.com. While direct evidence for this compound's impact on these specific pathways is not prominently featured in the search results, studies on related compounds provide relevant context.

For example, some isoquinoline alkaloids have been shown to interfere with multiple pathways, including nuclear factor-κB and mitogen-activated protein kinase/extracellular-signal-regulated kinase, which play crucial roles in viral replication mdpi.com. Formononetin, an isoflavone (B191592), modulates numerous signaling pathways, including PI3K/AKT and MAPK, to induce apoptosis and suppress cell proliferation researchgate.net. Another study on branched fatty acids suggested that their antiproliferative action might stem from their ability to bind to the extracellular domain of EGFR, impeding tumor cell proliferation samipubco.com. These findings suggest that flavoalkaloids like this compound could potentially modulate similar signaling cascades.

In Vitro Cellular Investigations (excluding clinical human trial data)

In vitro studies using various cell lines are fundamental in investigating the biological activities of compounds and elucidating their cellular mechanisms. These studies provide valuable insights into how compounds affect cellular processes without involving human trials researchgate.net.

Cellular Response Studies (e.g., Antiproliferative Activity in Cancer Cell Lines, Antiviral Replication in in vitro models)

This compound and other flavoalkaloids have been investigated for their effects on cellular responses, particularly in the context of cancer and viral infections mdpi.comnih.gov. Studies have demonstrated the antiproliferative activity of various natural products, including alkaloids and flavonoids, against a range of cancer cell lines nih.govmdpi.commdpi.comnih.govrsc.orgiyte.edu.trmdpi.com.

While specific detailed data on this compound's antiproliferative activity across numerous cancer cell lines is not extensively provided, the general activity of flavoalkaloids in inhibiting cell proliferation has been noted ontosight.ai. For instance, some isoquinoline alkaloids exhibit significant antiproliferative activities against panels of cancer cell lines nih.gov. Certain flavoalkaloids have also shown antiviral activities in vitro mdpi.comresearchgate.netscribd.comactanaturae.rufrontiersin.org. The evaluation of antiviral activity often involves determining the reduction in infectious virus titer in cell cultures actanaturae.rufrontiersin.org.

Elucidation of Cellular Mechanisms (e.g., Apoptosis Induction Pathways, Oxidative Stress Modulation, Autophagy)

Understanding the cellular mechanisms underlying the observed biological activities is a key aspect of mechanistic investigations. This includes studying processes like apoptosis induction, modulation of oxidative stress, and autophagy youtube.comresearchgate.netyoutube.comyoutube.comyoutube.com.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its induction is a common target for anticancer agents researchgate.netsamipubco.comnih.govrsc.orgresearchgate.net. Some alkaloids and flavonoid derivatives have been shown to induce apoptosis in cancer cells researchgate.netsamipubco.comnih.govrsc.orgresearchgate.netscispace.com. For example, certain anthocyanidins, which are related to flavonoids, can induce apoptosis in human promyelocytic leukemia cells scispace.com. Some compounds have been shown to cause cell death by apoptosis induction in breast cancer cell lines rsc.org. The induction of apoptosis can involve various pathways, including the intrinsic pathway involving proteins like Bax, Bcl-2, and caspase-3 researchgate.net.

Oxidative stress, resulting from an imbalance between reactive oxygen species production and antioxidant defenses, can contribute to various diseases, including cancer. Antioxidant properties are common among polyphenols, including flavonoid and chromone (B188151) alkaloids, suggesting a potential role in mitigating cellular damage mdpi.comnih.gov. While direct studies on this compound and oxidative stress modulation are not detailed, the antioxidant nature of related compounds is relevant.

Autophagy is a cellular process involving the degradation and recycling of unnecessary or dysfunctional components, acting as a survival mechanism under stress conditions youtube.comyoutube.comyoutube.comyoutube.com. It has a complex role in cancer, sometimes promoting and sometimes acting as a defense mechanism youtube.com. Some natural compounds, like prodigiosin, have been linked to the modulation of autophagy researchgate.net. The mechanism of autophagy involves the formation of autophagosomes that fuse with lysosomes to degrade cellular cargo youtube.comyoutube.comyoutube.comyoutube.com.

Preclinical In Vivo Research Models

Preclinical in vivo research models are essential tools for investigating the biological activities and potential effects of compounds like this compound within living systems before human trials. These models, primarily utilizing animals, allow for the evaluation of a compound's effects in the complex environment of a whole organism, providing insights into efficacy, systemic distribution, and potential mechanisms of action or toxicity. jocpr.comlaxai.com

Mechanistic Toxicology in Preclinical Contexts

Mechanistic toxicology in preclinical studies focuses on understanding the specific biochemical and cellular processes through which a compound might exert toxic effects in living organisms. studysmarter.co.uk This goes beyond simply identifying that a compound is toxic; it seeks to elucidate the how. jocpr.comstudysmarter.co.uk In vivo mechanistic toxicology studies in animals aim to identify target organs and characterize the dose-response relationship for toxic effects. jocpr.com These studies can range from acute (single dose) to chronic (repeated dose) designs. jocpr.comcreative-bioarray.cominterbiotox.com Techniques may involve analyzing changes in gene expression (toxicogenomics), evaluating cellular pathways, and conducting histopathological examinations to understand the cellular and tissue-level changes induced by the compound. aragen.comnih.gov Understanding these mechanisms is crucial for predicting potential human health effects and developing safer compounds. studysmarter.co.uk While the search results provide a general overview of mechanistic toxicology in vivo, including the types of studies and their purpose, specific data on the mechanistic toxicology of this compound in preclinical models was not available.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of a compound. acs.org For a novel or rare compound like Isoficine, a combination of techniques would be essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound with the complexity of this compound, the ¹H-NMR spectrum would be expected to show distinct signals for aromatic protons on the flavonoid core, as well as signals for the protons of the N-methylpyrrolidine substituent. researchgate.net The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons to their specific positions in the molecule.

¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in a molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). uni.lu A typical ¹³C-NMR spectrum for a flavonoid alkaloid would show signals in the aromatic region, a downfield signal for the carbonyl carbon, and signals in the aliphatic region for the pyrrolidine (B122466) ring and the N-methyl group.

2D-NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. nih.govacs.orgmdpi.com

COSY spectra would reveal proton-proton couplings, helping to identify adjacent protons within the flavonoid and pyrrolidine rings.

HSQC spectra would correlate directly bonded proton and carbon atoms.

HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the point of attachment of the pyrrolidine ring to the flavonoid core.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Flavonoidal Alkaloid Similar to this compound (Note: This data is illustrative and not actual data for this compound)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 163.5 | 8.10 (s) |

| 3 | 105.2 | |

| 4 | 182.1 | |

| 5 | 161.8 | |

| 6 | 98.5 | 6.45 (d, 2.1) |

| 7 | 164.7 | |

| 8 | 93.8 | 6.25 (d, 2.1) |

| 1' | 131.5 | |

| 2', 6' | 126.3 | 7.90 (m) |

| 3', 5' | 129.0 | 7.50 (m) |

| 4' | 132.0 | 7.55 (m) |

| 2'' | 68.2 | 4.10 (t, 7.5) |

| 3'' | 30.5 | 2.15 (m) |

| 4'' | 22.8 | 1.90 (m) |

| 5'' | 54.1 | 3.20 (t, 8.0) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound (C20H19NO4), HRESIMS would be expected to show a protonated molecule [M+H]⁺ with a specific mass-to-charge ratio (m/z) that can be used to confirm its elemental composition with a high degree of confidence. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information by showing how the molecule breaks apart.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system present in the flavonoid core of this compound. cas.org The UV-Vis spectrum of a flavonoid typically shows two major absorption bands: Band I (usually 300-380 nm) and Band II (usually 240-280 nm). The exact position and intensity of these bands can be influenced by the substitution pattern on the flavonoid rings.

Interactive Data Table: Typical UV-Vis Absorption Maxima for Flavonoids

| Band | Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| Band I | 300 - 380 | B-ring cinnamoyl system |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the precise spatial arrangement of all atoms in the molecule, unambiguously confirming its connectivity and the absolute configuration of the chiral center at the 2-position of the pyrrolidine ring.

Chromatographic Analytical Methods for Purity and Identification

Chromatographic techniques are essential for the separation, purification, and identification of compounds within a mixture, as well as for assessing the purity of an isolated substance.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like alkaloids and flavonoids. acs.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), would be suitable for the analysis of this compound. The retention time of the compound under specific chromatographic conditions serves as a key identifier. Purity would be assessed by the presence of a single, sharp peak in the chromatogram, with the absence of impurity peaks. Diode-Array Detection (DAD) would simultaneously provide the UV spectrum of the eluting peak, further confirming its identity.

Chiral Analysis and Stereochemical Studies

Since this compound possesses a chiral center at the junction of the pyrrolidine ring, it exists as a pair of enantiomers. Chiral analysis is crucial to separate and characterize these stereoisomers, as they can have different biological activities.

Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. The successful separation of this compound's enantiomers would allow for the determination of the enantiomeric excess (ee) in a given sample and the isolation of each pure enantiomer for further stereochemical and biological studies.

The absolute configuration of the separated enantiomers could then be determined using chiroptical methods such as Circular Dichroism (CD) spectroscopy, by comparing the experimental CD spectrum with theoretically calculated spectra, or definitively by X-ray crystallography as mentioned earlier.

Future Research Directions and Perspectives

Unexplored Biosynthetic Pathways and Enzymatic Discoveries

While a proposed biosynthesis for the related compound Ficine (B1238727) involves a one-step reaction between chrysin (B1683763) and N-methyl-Δ¹-pyrrolinium acetate (B1210297), considered analogous to the plant's biosynthetic process, the specific enzymatic machinery and detailed steps for Isoficine biosynthesis remain largely unexplored. acs.orgresearchgate.net Flavoalkaloids like this compound are understood to arise from the convergence of multiple biosynthetic pathways, such as the shikimic acid pathway for flavonoids and the pathway originating from L-ornithine for the pyrrolidine (B122466) moiety. nih.gov Further research is needed to identify the specific enzymes catalyzing each step in the formation of this compound within Ficus pantoniana and other potential natural sources. Investigating the genes encoding these enzymes could pave the way for heterologous expression and engineered biosynthesis, offering alternative routes for this compound production. Understanding the regulatory mechanisms controlling these pathways in the plant could also provide insights into maximizing this compound yield.

Development of Novel Synthetic Methodologies and Chemical Space Expansion

The synthesis of this compound has been achieved through various methods, including a one-step reaction between chrysin and N-methyl-Δ¹-pyrrolinium acetate, which yields a mixture of Ficine and this compound. acs.orgamazonaws.com Another approach has demonstrated a C6-selective synthesis of N-demethylthis compound and this compound using chrysin and an appropriate pyrrolidine precursor. bme.hu Despite these advancements, the development of more efficient, stereoselective, and environmentally friendly synthetic methodologies is crucial for scalable production and further research. Exploring novel synthetic routes, potentially employing green chemistry approaches or innovative catalytic systems, could improve yields and reduce waste. nih.govresearchgate.net Expanding the chemical space around the this compound scaffold through the synthesis of analogs with modifications to the flavonoid core or the pyrrolidine ring could lead to the discovery of compounds with enhanced or altered biological activities. bme.hunih.gov Structure-activity relationship (SAR) studies based on these synthetic analogs are essential to understand the molecular features critical for its biological effects.

Advanced Mechanistic Elucidation of Biological Phenomena at Molecular Level

Although the precise mechanisms of action for this compound are not fully detailed in the provided search results, its classification as a flavonoid alkaloid suggests potential interactions with various biological targets. researchgate.netnih.gov Flavonoids and alkaloids are known for their diverse pharmacological activities, often involving interactions with enzymes, receptors, and other cellular components. researchgate.netnih.govwou.edu Future research should focus on employing advanced techniques to elucidate the molecular mechanisms underlying any observed biological effects of this compound. This could involve target identification studies using methods like pull-down assays, thermal proteome profiling, or CRISPR screening to pinpoint the specific proteins or pathways that this compound interacts with. researchgate.net Detailed kinetic and structural studies of this compound-target interactions would provide a deeper understanding of its molecular pharmacology. Cellular assays investigating the downstream effects of these interactions on cellular processes would further clarify its biological roles.

Integration of Multi-Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) for Holistic Understanding

To gain a comprehensive understanding of this compound's impact on biological systems, integrating multi-omics technologies is a promising avenue. Transcriptomics can reveal how this compound affects gene expression patterns, indicating which biological pathways are activated or repressed. Metabolomics can provide a snapshot of the cellular metabolic state in response to this compound exposure, identifying altered metabolite levels. nih.govmetabolomicsworkbench.org Proteomics can highlight changes in protein abundance and modifications, offering direct evidence of protein-level alterations. researchgate.netnih.govresearchgate.net Combining data from these different omics layers can provide a holistic view of the cellular response to this compound, uncovering complex interactions and regulatory networks that would not be apparent from single-omics studies. This integrated approach can help to identify biomarkers of this compound activity and predict its effects in different biological contexts.

Potential for Bio-inspired Chemical Research and Design

The unique structure of this compound, a natural product resulting from convergent biosynthetic pathways, serves as an excellent inspiration for bio-inspired chemical research and design. nih.govscribd.comnonapcg.it Studying how nature constructs this molecule can inform the design of novel synthetic strategies and the creation of new chemical entities with desired properties. mdpi.comnih.gov The flavonoid and pyrrolidine moieties within this compound are privileged structures found in many bioactive compounds. researchgate.netnih.govnih.gov Researchers can leverage the structural insights from this compound to design and synthesize libraries of compounds that mimic or improve upon its potential biological activities. This bio-inspired approach can lead to the discovery of novel chemical scaffolds with therapeutic potential, drawing on the evolutionary optimization inherent in natural products. wou.eduwikipedia.org

Q & A

Q. How can researchers validate the synthesis protocol of Isoficine to ensure reproducibility?

To validate synthesis protocols, follow a stepwise approach:

- Documentation : Provide exhaustive experimental details (reagents, temperatures, reaction times) and characterization data (e.g., NMR, HPLC) in the main manuscript or supplementary materials .

- Replication : Use independent batches and cross-validate results with orthogonal methods (e.g., mass spectrometry for purity assessment). Include error margins for yield and purity .

- Peer review : Share protocols with collaborators for pre-publication verification to identify ambiguities .

Q. What analytical techniques are essential for confirming this compound’s structural identity and purity?

Combine spectroscopic and chromatographic methods:

- Structural confirmation : Use -NMR, -NMR, and FT-IR to verify functional groups and stereochemistry.

- Purity assessment : Employ HPLC with UV-Vis detection (≥95% purity threshold) and quantify impurities via mass spectrometry .

- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural evidence .

Q. How should researchers design preliminary experiments to assess this compound’s biological activity?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Select cell lines or model organisms relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity studies).

- Intervention : Test a dose range (e.g., 1–100 µM) with controls (vehicle and positive/negative controls).

- Comparison : Use established analogs or inhibitors to contextualize efficacy .

- Outcome : Define measurable endpoints (e.g., IC, apoptosis markers) and use triplicate experiments to ensure statistical power .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Address contradictions through:

- Meta-analysis : Systematically compare published studies to identify variables (e.g., assay conditions, cell types) causing discrepancies .

- Target deconvolution : Use CRISPR screening or proteomics to map this compound’s interactome and prioritize high-confidence targets .

- Dose-response validation : Replicate conflicting experiments under standardized conditions (e.g., ISO guidelines for cell viability assays) .

Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical models?

Employ iterative ADME (Absorption, Distribution, Metabolism, Excretion) profiling:

- In silico modeling : Predict logP, solubility, and metabolic hotspots using tools like Schrödinger’s QikProp .

- In vivo testing : Use rodent models to assess bioavailability and half-life. Adjust formulations (e.g., nanoencapsulation) to enhance stability .

- Metabolite identification : Perform LC-MS/MS to track degradation products and refine synthetic routes .

Q. How can computational methods improve this compound’s structure-activity relationship (SAR) studies?

Integrate molecular dynamics (MD) and quantitative SAR (QSAR) :

- Docking simulations : Use AutoDock Vina to predict binding affinities against target proteins. Validate with mutagenesis studies .

- QSAR modeling : Train models on experimental IC data to prioritize derivatives with optimal substituents (e.g., electron-withdrawing groups) .

- Free energy calculations : Apply MM-GBSA to refine affinity predictions and reduce false positives .

Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Report R and confidence intervals .

- ANOVA with post hoc tests : Compare multiple groups (e.g., Tukey’s test) to identify significant differences () .

- Power analysis : Predefine sample sizes to avoid Type II errors (G*Power software recommended) .

Q. How should researchers handle outliers in this compound-related datasets?

Follow a three-step protocol :

- Identification : Use Grubbs’ test or studentized residuals to flag outliers.

- Contextual review : Check for technical errors (e.g., pipetting mistakes) or biological variability.

- Reporting : Disclose outlier exclusion criteria in methods and provide raw data in supplements .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal models?

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

- Pre-submission checks : Use tools like EndNote to align citations with the target journal’s style (e.g., ACS, RSC) .

- Supplementary materials : Archive spectral data, synthetic procedures, and raw datasets in repositories like Figshare .

- Ethics statements : Declare conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.